molecular formula C21H21NO2 B11621090 Butyl 6-methyl-2-phenylquinoline-4-carboxylate

Butyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B11621090
M. Wt: 319.4 g/mol
InChI Key: PQLSAGSKLOVHAU-UHFFFAOYSA-N
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Description

Butyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines a quinoline core with a butyl ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Butyl 6-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cytotoxic effects. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active quinoline derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl ester and carboxylic acid counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

butyl 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C21H21NO2/c1-3-4-12-24-21(23)18-14-20(16-8-6-5-7-9-16)22-19-11-10-15(2)13-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3

InChI Key

PQLSAGSKLOVHAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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